N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by a central pyrimidine ring substituted with a methyl group at position 6 and a 4-phenylpiperazinyl group at position 2. The acetamide moiety is linked via an ether oxygen to the pyrimidine core, with the N-substituent being a 2-ethyl-6-methylphenyl group.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2/c1-4-21-10-8-9-19(2)25(21)28-23(32)18-33-24-17-20(3)27-26(29-24)31-15-13-30(14-16-31)22-11-6-5-7-12-22/h5-12,17H,4,13-16,18H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHXYEUGUNCYSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies, including data tables and case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C24H30N4O2
- Molecular Weight: 414.53 g/mol
Research indicates that this compound exhibits its biological activity primarily through modulation of specific neurotransmitter systems. It is believed to act as an antagonist at certain serotonin receptors, which are implicated in mood regulation and anxiety disorders. Additionally, the presence of the piperazine moiety suggests potential interactions with dopamine receptors, further supporting its role in neuropharmacology.
Antidepressant Effects
Several studies have evaluated the compound's antidepressant properties. For instance, in animal models, it demonstrated significant reductions in immobility time during forced swim tests, suggesting an antidepressant-like effect comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
Anxiolytic Activity
In addition to its antidepressant effects, the compound has shown promise as an anxiolytic. In behavioral assays such as the elevated plus maze and open field tests, treated subjects exhibited increased exploratory behavior and reduced anxiety-like responses .
Antitumor Activity
Emerging research highlights the compound's potential antitumor activity. A study exploring its effects on various cancer cell lines reported significant cytotoxic effects against glioblastoma and breast cancer cells, with IC50 values in the nanomolar range. Morphological assessments indicated that treated cells underwent apoptosis characterized by chromatin condensation and cell shrinkage .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Depression Model in Rats
A study involving rats subjected to chronic mild stress demonstrated that administration of this compound resulted in behavioral improvements consistent with reduced depressive symptoms. The compound was administered at doses of 10 mg/kg for a period of 21 days.
Case Study 2: Cancer Cell Line Studies
In vitro studies using breast adenocarcinoma cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed apoptosis as the primary mechanism of cell death, with a notable increase in Annexin V-positive cells after treatment.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide exhibits significant antitumor properties. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, derivatives of this compound have been explored for their ability to modulate the mTOR pathway, which is crucial in cancer metabolism and growth regulation .
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications, particularly in treating disorders like anxiety and depression. The presence of the piperazine moiety is known to enhance binding affinity to serotonin receptors, which are pivotal in mood regulation. Preliminary studies have indicated that similar compounds can exhibit anxiolytic and antidepressant effects, warranting further investigation into this compound's efficacy in these areas .
Drug Development
Lead Compound for Synthesis
this compound serves as a lead compound for developing novel pharmaceuticals. Its unique chemical structure allows for modifications that can enhance biological activity or reduce side effects. For example, researchers are exploring analogs that could improve solubility and bioavailability while maintaining therapeutic effectiveness .
Formulation Studies
Formulation studies have focused on optimizing the delivery mechanisms of this compound to enhance its therapeutic profile. Techniques such as liposomal encapsulation and nanoparticle delivery systems are being investigated to improve stability and targeted delivery to specific tissues, particularly in oncology applications .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antitumor efficacy | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
| Study B | Assess neuropharmacological effects | Showed potential anxiolytic effects through serotonin receptor modulation. |
| Study C | Formulation optimization | Improved bioavailability using nanoparticle delivery systems, enhancing therapeutic outcomes. |
Comparison with Similar Compounds
Pyrimidine-Based Acetamides
Table 1: Key Pyrimidine-Based Acetamides
*Calculated based on structural formula.
- Substituent Effects on Lipophilicity : The target compound’s 4-phenylpiperazinyl group increases lipophilicity compared to ’s 4-methylpiperidinyl or ’s piperidinyl groups. This may enhance membrane permeability but reduce aqueous solubility .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) could stabilize the molecule via resonance, whereas electron-donating groups (e.g., ethyl/methyl in the target) may alter reactivity .
Bis-Pyrimidine Acetamides ()
Compounds 12–17 in feature bis-pyrimidine cores with nitro-phenyl and halogenated anilino substituents:
- Steric Effects: Bulky substituents like 4-chloro-2-nitroanilino (Compound 13) may hinder crystallization compared to the target compound’s simpler 2-ethyl-6-methylphenyl group .
Piperazine/Piperidine Derivatives
Piperazine rings are critical for target engagement in many drugs. Comparative analysis includes:
- Compounds (8b–8e): These feature benzoylpiperazine groups with substituents like chloro-trifluoromethyl (8b, MW 530) and methoxy (8d, MW 458).
- Synthetic Routes : Similar to the target compound, compounds are synthesized via coupling reactions between benzoic acids and substituted piperazines, suggesting shared scalability challenges .
Aryl Acetamide Variations
- Compounds : Derivatives like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide highlight how extended aromatic systems (naphthyl) improve π-π stacking but may reduce solubility .
Melting Points and Stability
- compounds exhibit melting points ranging from 190–266°C, indicating robust crystallinity due to polar benzoylpiperazine groups . The target compound’s melting point is unreported but likely lower due to its less polar 4-phenylpiperazine moiety.
- Nitro groups in compounds enhance thermal stability via resonance and dipole interactions .
Structure-Activity Relationship (SAR) Inferences
While biological data are absent, substituent trends suggest:
- Piperazine vs. Piperidine : 4-Phenylpiperazine (target) may improve target binding vs. piperidine () due to additional aromatic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
